molecular formula C10H16N2O2 B13490011 3-Methyl-1-pentyl-1h-pyrazole-4-carboxylic acid

3-Methyl-1-pentyl-1h-pyrazole-4-carboxylic acid

Cat. No.: B13490011
M. Wt: 196.25 g/mol
InChI Key: JBBNYDIOSDWILN-UHFFFAOYSA-N
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Description

3-Methyl-1-pentyl-1h-pyrazole-4-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two nitrogen atoms and three carbon atoms, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-pentyl-1h-pyrazole-4-carboxylic acid typically involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. One common method is the reaction of hydrazine monohydrochloride with pentyl-3-oxobutanoate under acidic conditions, followed by cyclization to form the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-pentyl-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) are employed for substitution reactions.

Major Products

The major products formed from these reactions include pyrazole-4-carboxylic acids, pyrazole-4-alcohols, and various substituted pyrazoles, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Methyl-1-pentyl-1h-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-pentyl-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-1h-pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid
  • 3-Methyl-1-ethyl-1h-pyrazole-4-carboxylic acid

Uniqueness

3-Methyl-1-pentyl-1h-pyrazole-4-carboxylic acid is unique due to its specific alkyl substitution at the 1-position, which can influence its chemical reactivity and biological activity. The pentyl group provides distinct steric and electronic properties compared to other similar compounds, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

3-methyl-1-pentylpyrazole-4-carboxylic acid

InChI

InChI=1S/C10H16N2O2/c1-3-4-5-6-12-7-9(10(13)14)8(2)11-12/h7H,3-6H2,1-2H3,(H,13,14)

InChI Key

JBBNYDIOSDWILN-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C(=N1)C)C(=O)O

Origin of Product

United States

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